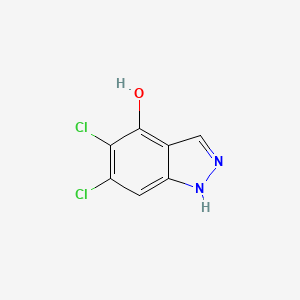

5,6-Dichloro-1H-indazol-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H4Cl2N2O |

|---|---|

Molecular Weight |

203.02 g/mol |

IUPAC Name |

5,6-dichloro-1H-indazol-4-ol |

InChI |

InChI=1S/C7H4Cl2N2O/c8-4-1-5-3(2-10-11-5)7(12)6(4)9/h1-2,12H,(H,10,11) |

InChI Key |

PKCYMXUHGXJWFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Cl)O)C=NN2 |

Origin of Product |

United States |

Synthetic Methodologies for the 5,6 Dichloro 1h Indazol 4 Ol Scaffold and Analogues

Strategies for Indazole Ring System Construction

The indazole ring, a fusion of benzene (B151609) and pyrazole (B372694), is a privileged scaffold in medicinal chemistry. Its synthesis has been a subject of extensive research, leading to a variety of effective methods.

Classical Cyclization Approaches for Benzopyrazoles

Classical methods for indazole synthesis have been the bedrock of heterocyclic chemistry for over a century. These routes typically involve the cyclization of appropriately substituted benzene derivatives.

Jacobsen Indazole Synthesis : This method involves the intramolecular cyclization of N-nitroso-o-toluidine derivatives. orgsyn.org The reaction proceeds via an intramolecular azo coupling. While effective, the necessity of handling nitroso compounds requires careful consideration of reaction conditions. orgsyn.org

Davis-Beirut Reaction : A versatile method for forming 2H-indazoles, the Davis-Beirut reaction involves the base-catalyzed condensation of an N-substituted 2-nitrobenzylamine. wikipedia.orgacs.org The reaction proceeds through a key nitroso imine intermediate, leading to N-N bond formation. acs.orgnih.govnih.gov While it primarily yields 2H-indazoles, these can sometimes be converted to their more stable 1H-indazole counterparts. wikipedia.org

Hydrazine (B178648) Condensation Routes : A widely used approach involves the reaction of hydrazine with ortho-substituted benzaldehydes or ketones. For instance, o-fluorobenzaldehydes can react with hydrazine, where initial condensation to form a hydrazone is followed by an intramolecular nucleophilic aromatic substitution (SNAr) to close the pyrazole ring. researchgate.net This method effectively eliminates the competitive Wolf-Kishner reduction sometimes observed in direct preparations from aldehydes. researchgate.net

Modern Transition Metal-Catalyzed Syntheses of Indazoles

Contemporary synthetic chemistry has seen the rise of transition-metal catalysis, which offers milder conditions, improved yields, and greater functional group tolerance. benthamdirect.combohrium.comresearchgate.net Palladium, copper, and rhodium are the most frequently employed metals for indazole synthesis. mdpi.comresearchgate.net

Palladium-Catalyzed Reactions : Palladium catalysts are widely used for C-N bond formation. For example, a general two-step synthesis of 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org

Copper-Catalyzed Cyclizations : Copper catalysis is effective for N-N bond formation. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles, provides an efficient route to 2H-indazoles. organic-chemistry.org Similarly, Cu-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives can yield 3-aminoindazoles. organic-chemistry.org

Rhodium-Catalyzed C-H Activation : Rhodium catalysts enable the direct functionalization of C-H bonds. Rh(III)-catalyzed sequential C-H activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes can produce 1H-indazoles with good to high yields. mdpi.com

| Catalyst System | Starting Materials | Product Type | Reference |

| Pd(OAc)₂, dppp, t-BuONa | 2-Bromobenzaldehyde, Hydrazine | 1H-Indazole | [NA] |

| Cu(OAc)₂ | o-Aminobenzonitriles, Organometallics | 1H-Indazoles | [NA] |

| [Cp*RhCl₂]₂, AgSbF₆ | Azoxy compounds, Diazoesters | 3-Acyl-2H-Indazoles | mdpi.com |

| CuI, KOH | 2-Bromoarylcarbonyls, Hydrazines | 1-Aryl-1H-Indazoles | organic-chemistry.org |

| Silver(I) salts | Arylhydrazones | 3-Substituted-1H-Indazoles | nih.gov |

Regioselective Introduction of Halogen Substituents

The specific 5,6-dichloro substitution pattern on the indazole ring presents a significant regiochemical challenge.

Protocols for Dichlorination at Positions 5 and 6

Direct electrophilic chlorination of an unsubstituted indazole ring is unlikely to yield the desired 5,6-dichloro product with high selectivity. Electrophilic substitution on the indazole core typically occurs at the C3, C5, and C7 positions. chemicalbook.com Therefore, the most logical and efficient strategy is to construct the indazole ring from a precursor that already contains the desired 3,4-dichloro substitution pattern on the benzene ring.

A plausible synthetic route would commence with a starting material such as 3,4-dichloro-2-methylaniline (B105502) or 3,4-dichloro-2-fluorobenzaldehyde . Using the principles of classical synthesis, these precursors can be converted to the 5,6-dichloro-1H-indazole scaffold. For example, diazotization of 3,4-dichloro-2-methylaniline followed by reductive cyclization would yield the target ring system. This "pre-functionalization" approach bypasses the challenges of regioselective halogenation on the heterocyclic core and is supported by analogous syntheses of other complex halogenated indazoles. nih.gov

Comparative Analysis of Halogenation Techniques

A comparison of direct halogenation versus synthesis from a pre-halogenated precursor highlights the strategic advantages of the latter for achieving the 5,6-dichloro pattern.

Direct Halogenation : This method employs halogenating agents like N-chlorosuccinimide (NCS), sulfuryl chloride, or elemental chlorine. chemicalbook.comorganic-chemistry.orgresearchgate.neteurekaselect.com While useful for introducing chlorine, these reagents exhibit poor regioselectivity for the 5,6-positions on an unsubstituted indazole. rsc.orgnih.gov Chlorination in acidic media, for instance, can yield a non-regioselective mixture of 3-chloro, 3,5-dichloro, and 3,5,7-trichloro-1H-indazoles. chemicalbook.com Achieving a vicinal dichlorination at C5 and C6 would be exceptionally difficult and likely result in low yields and complex purification challenges.

Synthesis from Precursor : This strategy provides absolute control over the positioning of the chlorine atoms. By starting with a commercially available or readily synthesized dichlorinated benzene derivative, the final positions of the halogens on the indazole ring are predetermined. This method is more atom-economical and leads to a cleaner product profile, avoiding the formation of undesired regioisomers.

| Halogenation Method | Reagent Example | Typical Regioselectivity on Indazole | Suitability for 5,6-Dichloro Pattern | Reference |

| Direct Electrophilic | N-Chlorosuccinimide (NCS) | C3, C5, C7 | Poor | chemicalbook.comnih.govchim.it |

| Direct Electrophilic | Chlorine (Cl₂) in acid | C3, C5, C7 (mixture) | Poor | chemicalbook.com |

| Synthesis from Precursor | Cyclization of Dichloro-aniline | C5, C6 (pre-determined) | Excellent | (Proposed) |

Synthesis of Hydroxyl-Substituted Indazoles

The final step in constructing the target molecule is the introduction of a hydroxyl group at the C4 position. A patent describes processes for preparing 4-hydroxy indazole compounds, underscoring their utility as synthetic intermediates. google.com

The most common and effective strategy for synthesizing a 4-hydroxy-indazole is through the demethylation of a corresponding 4-methoxy-1H-indazole. This precursor, 5,6-dichloro-4-methoxy-1H-indazole , would be the initial target of the synthetic sequence described in section 2.2.1, likely starting from a precursor like 3,4-dichloro-6-methoxy-2-methylaniline .

Once the methoxy-substituted indazole is obtained, the ether cleavage can be achieved using strong Lewis acids or proton acids.

Boron Tribromide (BBr₃) : A highly effective and common reagent for cleaving aryl methyl ethers. It operates under relatively mild conditions.

Hydrobromic Acid (HBr) : Aqueous HBr at reflux is a classic and potent reagent for demethylation, though the conditions are harsher.

Other methods for generating phenols, such as Baeyer-Villiger oxidation of a 4-formylindazole or hydrolysis of a 4-diazonium salt, are theoretically possible but are more circuitous compared to the direct demethylation of a readily accessible methoxy (B1213986) precursor. The reaction of indazoles with formaldehyde (B43269) has also been studied, leading to hydroxymethyl derivatives, but this introduces a -CH₂OH group rather than a direct phenolic hydroxyl. nih.gov

Methods for Introducing the Hydroxyl Group at Position 4

The introduction of a hydroxyl group at the C4 position of the indazole ring is a key synthetic challenge. Direct hydroxylation is often difficult, thus indirect methods are typically employed.

One of the most common strategies involves the O-demethylation of a pre-synthesized 4-methoxyindazole derivative . The methoxy group serves as a protected form of the hydroxyl group and can be introduced earlier in the synthetic sequence. The subsequent cleavage of the methyl ether to unveil the hydroxyl group is a crucial step. Several reagents are effective for this transformation, each with its own advantages and required reaction conditions.

A powerful reagent for O-demethylation is boron tribromide (BBr₃) . chem-station.com BBr₃ is a strong Lewis acid that coordinates to the methoxy oxygen, facilitating the cleavage of the methyl C-O bond. chem-station.com This reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) at low temperatures, such as -78 °C to room temperature, to control its high reactivity. chem-station.com Another common method is the use of strong Brønsted acids like 47% hydrobromic acid (HBr) . chem-station.com This approach involves heating the methoxyindazole with aqueous HBr, often with a co-solvent like acetic acid to improve solubility. chem-station.com

Another potential, though less directly reported for this specific scaffold, is the use of directed ortho-metalation (DoM) . This strategy relies on a directing group (DMG) on the indazole ring to guide a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate the adjacent C4 position. wikipedia.orgbaranlab.orgharvard.edu The resulting aryllithium intermediate can then be reacted with an oxygenating electrophile to introduce the hydroxyl group. For indoles, which are structurally related to indazoles, N-amides have been used as effective directing groups for C7-functionalization (analogous to C4 in indazoles depending on numbering). nih.gov A boron-mediated directed C-H hydroxylation has also been reported for the C4 position of indoles, which involves an initial borylation followed by oxidation. researchgate.net

| Reagent/Method | Typical Conditions | Comments |

| Boron tribromide (BBr₃) | DCM, -78 °C to r.t. | Highly effective but requires careful handling due to reactivity with moisture. chem-station.com |

| Hydrobromic acid (HBr) | 47% aqueous solution, heat (e.g., 130 °C), often with acetic acid. | A classic and robust method. chem-station.com |

| Aluminum chloride (AlCl₃) | DCM or acetonitrile, heat. | A strong Lewis acid, less reactive than BBr₃. chem-station.com |

| Directed ortho-metalation (DoM) | Organolithium base (e.g., n-BuLi), directing group, then electrophile. | Potentially applicable for regioselective C4-hydroxylation. wikipedia.orgbaranlab.orgharvard.edu |

| Boron-mediated C-H hydroxylation | BBr₃ followed by an oxidant (e.g., NaBO₃·4H₂O). | A promising metal-free method demonstrated on indoles. researchgate.net |

Sequential Synthesis of Dichloro-Hydroxyl-Indazole Frameworks

The construction of the 5,6-dichloro-1H-indazol-4-ol framework is typically achieved through a multi-step sequence, as direct assembly is challenging. A plausible and common approach involves the synthesis of a suitably substituted aniline (B41778) precursor, followed by cyclization to form the indazole ring.

One potential synthetic route starts with a dichlorinated aniline derivative . For instance, a 3,4-dichloroaniline (B118046) bearing a methoxy group at the 2-position could serve as a key intermediate. This precursor can then be transformed into an indazole through various cyclization strategies. A common method is the diazotization of the aniline followed by intramolecular cyclization.

Alternatively, the synthesis can commence from a substituted benzonitrile. For example, a 2-amino-5,6-dichlorobenzonitrile could be a precursor. General methods for indazole synthesis from 2-aminobenzonitriles often involve diazotization and subsequent reduction. A more modern approach involves the palladium-catalyzed arylation of benzophenone hydrazone with a 2-bromobenzonitrile, followed by an acidic deprotection/cyclization sequence to yield a 3-aminoindazole. organic-chemistry.org This suggests a pathway starting from a 2-bromo-4,5-dichlorobenzonitrile derivative.

A hypothetical sequential synthesis could be envisioned as follows:

Synthesis of a substituted aniline or benzonitrile: Start with a commercially available dichlorinated aromatic compound and introduce the necessary amino and/or methoxy/hydroxyl functionalities. For instance, the synthesis could begin with 1,2-dichloro-4-nitrobenzene, which can be nitrated, reduced, and further functionalized.

Formation of the indazole ring: Employ a suitable cyclization method. This could involve the reaction of a substituted hydrazine with a carbonyl compound (Davis-Beirut reaction) or the cyclization of an o-azidobenzaldehyde derivative.

Introduction or deprotection of the hydroxyl group: If a methoxy group was used as a protecting group, it would be cleaved in the final steps using methods described in section 2.3.1 to yield the target this compound.

Advanced Functionalization and Derivatization Techniques for the this compound Scaffold

Once the core this compound scaffold is synthesized, further modifications are often necessary to explore its chemical space and to conduct structure-activity relationship studies. These advanced functionalization techniques target different positions of the indazole ring.

C-H Functionalization Strategies in Indazoles

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic compounds, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates.

For the indazole scaffold, C3-functionalization is the most extensively studied. chim.it Halogenation, particularly iodination and bromination, at the C3 position can be readily achieved using reagents like N-iodosuccinimide (NIS) or bromine in the presence of a base. chim.it These C3-halogenated indazoles are versatile intermediates for further modifications via metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of aryl, alkynyl, and amino substituents. chim.it

While less common, C-H functionalization at other positions of the indazole ring is also an area of active research. The electronic properties of the this compound scaffold, with its electron-withdrawing chloro substituents and electron-donating hydroxyl group, will significantly influence the regioselectivity of any C-H functionalization attempts.

N-Alkylation and N-Substitution Approaches

The indazole ring possesses two nitrogen atoms (N1 and N2) that can be alkylated or substituted, leading to two different regioisomers. The regioselectivity of N-alkylation is a critical aspect and is influenced by several factors, including the nature of the substituents on the indazole ring, the alkylating agent, the base, and the solvent used. nih.govbeilstein-journals.orgnih.gov

Generally, direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 products. beilstein-journals.orgnih.gov The N1-substituted indazole is typically the thermodynamically more stable product, while the N2-substituted isomer is often the kinetically favored one. connectjournals.com

For achieving regioselective N-alkylation, various conditions have been developed. For instance, the use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation for certain substituted indazoles. nih.gov Conversely, Mitsunobu conditions (e.g., using diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (TPP)) often favor the formation of the N2-isomer. nih.gov The steric and electronic properties of the substituents on the indazole ring play a crucial role. Electron-withdrawing groups at the C7 position, for example, have been shown to direct alkylation to the N2 position. nih.gov

| Base/Reagent | Solvent | Typical Outcome |

| NaH | THF | Often favors N1-alkylation. nih.gov |

| Cs₂CO₃ | DMF | Commonly used, can give mixtures. nih.gov |

| K₂CO₃ | DMF | Can lead to mixtures of N1 and N2 isomers. beilstein-journals.org |

| DEAD/TPP (Mitsunobu) | THF | Often favors N2-alkylation. nih.govbeilstein-journals.org |

Modifications for Structure-Activity Relationship Investigations

The systematic modification of the this compound scaffold is essential for understanding its structure-activity relationships (SAR) for any potential biological targets. nih.govnih.govesisresearch.org This involves introducing a variety of substituents at different positions of the indazole ring and evaluating the impact on biological activity.

Key positions for modification include:

N1 and N2 positions: As discussed, the introduction of different alkyl or aryl groups at these positions can significantly impact activity. The choice between N1 and N2 substitution can be critical for the interaction with a biological target. nih.gov

C3 position: The introduction of various groups at this position through C-H functionalization or from a suitable starting material can probe key interactions with a target protein.

The 4-hydroxyl group: This group can be alkylated to form ethers or acylated to form esters, which can alter the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability.

The benzene ring: While the 5,6-dichloro substitution is a defining feature of the core scaffold, further modifications, if synthetically feasible, could provide additional SAR insights.

By systematically exploring these modifications, researchers can build a comprehensive understanding of the pharmacophore and optimize the properties of the lead compound. researchgate.net

Advanced Spectroscopic and Structural Characterization of 5,6 Dichloro 1h Indazol 4 Ol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. The analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Chemical Shift Assignments for Structural Elucidation

The predicted ¹H and ¹³C NMR chemical shifts for 5,6-dichloro-1H-indazol-4-ol in a solvent like DMSO-d₆ are presented in the tables below. These predictions are based on the known spectral data of indazole and the substituent effects of chloro and hydroxyl groups.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-3 | ~8.0-8.2 | s | - |

| H-7 | ~7.3-7.5 | s | - |

| OH-4 | ~9.5-10.5 | br s | - |

| NH-1 | ~13.0-13.5 | br s | - |

| s = singlet, br s = broad singlet |

The proton at position 3 (H-3) is expected to appear as a singlet in the downfield region due to the influence of the adjacent nitrogen atoms. The proton at position 7 (H-7) would also be a singlet, with its chemical shift influenced by the neighboring chloro and hydroxyl groups. The hydroxyl (OH) and amine (NH) protons are expected to be broad singlets and their chemical shifts can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-3 | ~135-140 |

| C-3a | ~120-125 |

| C-4 | ~145-150 |

| C-5 | ~115-120 |

| C-6 | ~120-125 |

| C-7 | ~110-115 |

| C-7a | ~140-145 |

The carbon atoms attached to electronegative atoms (C-4, C-5, C-6, and C-7a) are expected to be shifted downfield. The presence of two chlorine atoms and a hydroxyl group significantly influences the electron distribution within the bicyclic system, leading to the predicted chemical shifts.

Elucidation of Indazole Tautomerism (e.g., 1H- vs. 2H-Indazole Forms) via NMR

Indazole and its derivatives can exist in two primary tautomeric forms: the 1H- and 2H-indazoles. The 1H-tautomer is generally the more stable form. NMR spectroscopy is a key technique to distinguish between these tautomers. The chemical shift of the proton at the 3-position (H-3) is particularly sensitive to the tautomeric state. In the 1H-tautomer, the H-3 signal is typically found at a lower field compared to the 2H-tautomer. Furthermore, the coupling patterns of the aromatic protons can provide insights into the dominant tautomeric form in solution. For this compound, the 1H-tautomer is expected to be the predominant form.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The predicted key IR absorption bands for this compound are listed below.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200-3600 | Broad, Strong |

| N-H stretch (amine) | 3100-3500 | Medium |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C=C stretch (aromatic) | 1450-1600 | Medium to Strong |

| C-N stretch | 1250-1350 | Medium |

| C-O stretch (phenol) | 1150-1250 | Strong |

| C-Cl stretch | 600-800 | Strong |

The broad band in the high-frequency region is characteristic of the O-H stretching vibration of the hydroxyl group, likely involved in hydrogen bonding. The N-H stretching vibration of the indazole ring would also appear in this region. The aromatic C-H and C=C stretching vibrations confirm the presence of the benzene (B151609) ring. The strong absorption in the lower frequency region is indicative of the C-Cl bonds.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. For this compound (C₇H₄Cl₂N₂O), the expected molecular weight is approximately 202.0 g/mol . The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

The fragmentation of this compound under electron ionization (EI) would likely involve the loss of small molecules such as HCN, CO, and Cl radicals. The exact fragmentation pattern would provide valuable information for confirming the structure of the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure data for this compound is publicly available, analysis of related indazole structures reveals common packing motifs. In the solid state, indazole derivatives often form hydrogen-bonded networks. For this compound, it is anticipated that intermolecular hydrogen bonds would form between the N-H of the pyrazole (B372694) ring and the nitrogen atom of an adjacent molecule, as well as involving the hydroxyl group at the 4-position. The chlorine atoms would likely participate in halogen bonding interactions, further stabilizing the crystal lattice.

Other Advanced Analytical Methodologies for Purity and Identity Confirmation

In addition to the techniques discussed above, other analytical methods can be employed to confirm the purity and identity of this compound. High-performance liquid chromatography (HPLC) can be used to assess the purity of the compound and to isolate it from reaction mixtures. Elemental analysis provides the percentage composition of elements (C, H, N, Cl) in the compound, which can be compared with the calculated values to confirm its elemental formula.

Computational Chemistry and in Silico Investigations of 5,6 Dichloro 1h Indazol 4 Ol Systems

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the behavior of molecules, providing data that is often difficult or impossible to obtain through experimental means alone. These methods are instrumental in building a foundational understanding of a molecule's characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 5,6-Dichloro-1H-indazol-4-ol, DFT calculations are employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. These calculations solve the Schrödinger equation in an approximate manner, using the electron density rather than the complex many-electron wavefunction.

A common approach involves utilizing a functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is paired with a basis set, for instance, 6-311++G(d,p), which describes the atomic orbitals. The geometry optimization process systematically alters the molecular geometry to find the lowest energy state, corresponding to the most stable structure. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

| Parameter | Calculated Value (Illustrative) |

| Total Energy | -1357.9 Hartree |

| Dipole Moment | 2.5 Debye |

This table presents illustrative data that would be obtained from a DFT geometry optimization of this compound.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.melibretexts.orgwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. chimicatechnoacta.ru A smaller gap suggests that the molecule is more polarizable and reactive.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

| Descriptor | Formula | Calculated Value (Illustrative) |

| HOMO Energy | EHOMO | -6.8 eV |

| LUMO Energy | ELUMO | -1.5 eV |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 5.3 eV |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | 4.15 eV |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | 2.65 eV |

| Global Electrophilicity (ω) | ω = χ2 / (2η) | 3.25 eV |

This table provides illustrative FMO data and reactivity descriptors for this compound, calculated from hypothetical HOMO and LUMO energies.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. nih.gov Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. nih.gov Green areas represent neutral potential. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure elements such as bonds, lone pairs, and core orbitals. faccts.debohrium.comresearchgate.net This method allows for the quantitative analysis of electron delocalization and hyperconjugative interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Illustrative) |

| LP (1) N2 | π* (C3-C3a) | 25.8 |

| LP (1) O8 | σ* (C4-C5) | 5.2 |

| π (C5-C6) | π* (C7-C7a) | 18.5 |

| π (C3a-C7a) | π* (C4-C5) | 21.1 |

This table presents illustrative E(2) values from an NBO analysis of this compound, highlighting key hyperconjugative interactions.

Spectroscopic Property Predictions

Computational methods can also be used to predict spectroscopic properties, which can be invaluable for confirming the structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict the 1H and 13C NMR chemical shifts of a molecule. nih.govsemanticscholar.org These calculations are typically performed on the DFT-optimized geometry.

The calculated chemical shifts are often referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), to provide values that can be directly compared with experimental data. By comparing the computed NMR spectra with experimental spectra, one can confirm the proposed structure of this compound. Discrepancies between calculated and experimental shifts can also provide insights into solvent effects or conformational dynamics in solution. nih.govresearchgate.net

| Atom | Calculated 13C Chemical Shift (ppm) (Illustrative) | Calculated 1H Chemical Shift (ppm) (Illustrative) |

| C3 | 135.2 | - |

| C3a | 120.8 | - |

| C4 | 148.5 | - |

| C5 | 115.3 | - |

| C6 | 125.1 | - |

| C7 | 110.9 | 7.2 |

| C7a | 140.1 | - |

| H1 (N-H) | - | 10.5 |

| H4 (O-H) | - | 5.8 |

| H7 | - | 7.2 |

This table provides illustrative calculated 13C and 1H NMR chemical shifts for this compound.

Prediction of Vibrational Modes and IR Spectra

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the vibrational modes of molecules and their corresponding infrared (IR) spectra. For a molecule like this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can be employed to determine its optimized geometry and vibrational frequencies. tandfonline.commdpi.com

This process involves calculating the harmonic vibrational frequencies of the molecule. These calculated frequencies can then be visualized as specific atomic motions, such as stretching, bending, and torsional modes. For instance, in aromatic compounds, C-H stretching vibrations are typically observed in the 3080–3010 cm⁻¹ region of the IR spectrum. mdpi.com The presence of the hydroxyl (O-H) group would be expected to show a characteristic broad stretching band, the position of which is sensitive to hydrogen bonding. mdpi.com Similarly, the C=O stretching vibration, if present in a derivative, is highly polar and results in a strong absorption band. mdpi.com

To improve the accuracy of the predicted spectra and account for systematic errors in the calculations, the computed frequencies are often scaled using established scaling factors. The resulting theoretical IR spectrum can then be compared with experimentally obtained spectra to confirm the molecular structure and assign specific absorption bands to their corresponding vibrational modes. This comparative approach has been successfully applied to various heterocyclic compounds, including indazole derivatives. tandfonline.com

Analysis of Solvent Effects on Molecular Properties

The surrounding solvent environment can significantly influence the properties of a molecule. Computational models can simulate these effects, providing insights into how this compound might behave in different solutions. One common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM), within DFT calculations.

These models represent the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties like dipole moment, solvation energy, and electronic spectra (UV-Vis) in the presence of a solvent. For example, studies on other indazole derivatives have shown that increasing the polarity of the solvent can lead to a bathochromic (red) shift in the UV absorption spectra. alnoor.edu.iq

Furthermore, solvent effects can influence the relative stability of different tautomers or conformers of a molecule. For 2-(5-nitro-1-H-indazol-1-yl) acetic acid, DFT calculations in both the gas phase and ethanol (B145695) solution were used to evaluate the stability of different conformers. tandfonline.com The results indicated that the conformer with a higher dipole moment and greater solvation energy was more stable in solution. tandfonline.com Such analyses are crucial for understanding the behavior of this compound in various chemical and biological environments.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Dynamics

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and dynamic behavior of molecules like this compound over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and flexes.

Two key metrics used to analyze MD trajectories are the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

RMSD measures the average distance between the atoms of the molecule at a given time and a reference structure. igem.wiki Plotting RMSD over time indicates the structural stability of the molecule during the simulation. A stable RMSD suggests that the molecule has reached an equilibrium conformation, while large fluctuations can indicate significant conformational changes. mdpi.com For small globular proteins, RMSD fluctuations in the range of 1-3 Å are generally considered acceptable. mdpi.com

RMSF quantifies the fluctuation of each individual atom or residue around its average position. igem.wiki This provides insight into the flexibility of different parts of the molecule. igem.wiki High RMSF values highlight flexible regions, such as loops or the termini of a protein, while low values indicate more rigid areas. igem.wiki In the context of a ligand like this compound bound to a protein, RMSF analysis can reveal which parts of the ligand are most mobile within the binding pocket. mdpi.com

MD simulations are frequently used to study the stability of protein-ligand complexes. rasayanjournal.co.in By analyzing the RMSD of both the protein and the ligand, researchers can assess the stability of the binding mode. researchgate.net

Topological Descriptors and Quantum Chemical Descriptors for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. frontiersin.org These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. For this compound, both topological and quantum chemical descriptors can be calculated to build predictive QSAR models.

Topological descriptors are derived from the 2D representation of a molecule and describe its size, shape, branching, and connectivity. frontiersin.orgnih.gov Examples include the Wiener index, Zagreb indices, and the Hosoya index. frontiersin.org These descriptors are computationally inexpensive to calculate and have been widely used in QSAR studies. nih.gov

Quantum chemical descriptors are derived from the 3D electronic structure of the molecule, typically calculated using methods like DFT. researchgate.netnih.gov These descriptors provide information about the electronic properties and reactivity of the molecule. Commonly used quantum chemical descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate and accept electrons, respectively. nih.gov

HOMO-LUMO energy gap: A smaller gap generally indicates higher reactivity. nih.gov

Dipole moment: This describes the polarity of the molecule. researchgate.net

Electronegativity, hardness, and electrophilicity index: These global reactivity descriptors quantify the molecule's stability and reactivity. researchgate.net

In a QSAR study on indazole compounds with inhibitory activity against SAH/MTAN-mediated quorum sensing, a combination of 2D and 3D descriptors was used to develop a predictive model. nih.gov Such models can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for their biological function.

Structure Activity Relationship Sar and Pharmacological Mechanisms of Action of 5,6 Dichloro 1h Indazol 4 Ol and Analogues

Core Indazole Structure-Activity Correlations

The indazole scaffold serves as a "privileged structure" in medicinal chemistry, frequently utilized for the development of kinase inhibitors. The biological and physical properties of these compounds are heavily influenced by the tautomeric form of the indazole ring and the nature of its substituents. nih.govcaribjscitech.com

Influence of Halogen Substituents (Specifically the 5,6-Dichloro- Pattern) on Bioactivity

Halogen substituents play a critical role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. On the indazole ring, chlorine atoms, particularly in a vicinal pattern like the 5,6-dichloro substitution, can significantly influence the compound's bioactivity. This is achieved by altering the electronic environment of the aromatic system, increasing lipophilicity, and potentially forming specific halogen bonds with the target protein.

While direct SAR studies on 5,6-dichloro-1H-indazol-4-ol are not extensively documented, the impact of chloro-substituents is well-established in analogous compounds. For instance, a series of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors feature a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole scaffold. semanticscholar.orgnih.govnih.gov In this context, the dichloro-substitution on the appended phenyl ring is crucial for achieving high potency. This suggests that the electron-withdrawing nature and steric bulk of chlorine atoms are key determinants for fitting into and interacting with the ATP-binding pocket of kinases. The 5,6-dichloro pattern on the core indazole ring would similarly be expected to enhance binding affinity by modifying the scaffold's electronic properties and promoting favorable hydrophobic interactions within the target's active site.

Role of the Hydroxyl Group (4-position) in Molecular Recognition and Binding

The hydroxyl group at the 4-position of the indazole ring is a pivotal functional group for molecular recognition and binding. Its ability to act as both a hydrogen bond donor and acceptor allows it to form critical interactions with amino acid residues in the active site of target proteins.

In studies of indazole-based FGFR1 inhibitors, the presence of a phenol moiety, and thus a hydroxyl group, was found to be essential for inhibitory activity. nih.gov Analogues lacking this hydrogen-bond-donating potential were inactive, highlighting the importance of this interaction. nih.gov It is hypothesized that the 4-hydroxyl group of this compound can form a key hydrogen bond with residues deep within the ATP binding pocket, such as a glutamate residue, thereby anchoring the inhibitor and contributing significantly to its binding affinity and potency. nih.gov

Impact of N-Substitution and Tautomeric Preference on Pharmacological Potency

Indazole exists in two main tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally recognized as the more thermodynamically stable and, therefore, the predominant form. nih.govnih.gov This tautomeric equilibrium has a profound effect on the molecule's properties and its interactions with biological targets. The nitrogen atoms of the indazole's pyrazole (B372694) ring are frequently involved in forming crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding site. nih.govnih.gov

In drug design, N-substitution is a common strategy to lock the molecule into a single, more active tautomeric form and to explore additional binding interactions. pnrjournal.com For example, the NH at the N-1 position and the nitrogen at the N-2 position of the indazole ring are critical for binding to the hinge region of kinases like GSK-3β and Bcr-Abl. nih.govsemanticscholar.org The choice of substituent on the nitrogen can modulate solubility, cell permeability, and potency. The unsubstituted NH group in this compound allows it to act as a hydrogen bond donor, an interaction vital for the inhibition of many kinases.

Target-Specific Inhibitory Activities and Preclinical Investigations

The indazole scaffold has been identified as a core component in inhibitors targeting a wide array of protein kinases, many of which are implicated in oncogenesis and other diseases.

Protein Kinase Inhibition (e.g., FGFR, EGFR, Bcr-Abl, Pim Kinases, Aurora Kinases, PDK1, Syk)

Analogues of this compound have demonstrated inhibitory activity against several important protein kinases.

FGFR: The indazole core is a well-validated pharmacophore for the inhibition of Fibroblast Growth Factor Receptors. nih.gov Derivatives featuring a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole structure are potent inhibitors of FGFR1. nih.govnih.gov These findings strongly suggest that indazoles with dichloro-substitution patterns are highly suitable for targeting the FGFR family.

Bcr-Abl: 3-aminoindazole derivatives have been shown to be effective inhibitors of the Bcr-Abl kinase, including the challenging T315I mutant which confers resistance to many standard therapies. semanticscholar.org The indazole ring plays a key role in binding to the ATP site of the ABL kinase domain. semanticscholar.org

Pim Kinases: Indazole analogues, specifically 6-azaindazole derivatives, have been developed as potent, picomolar inhibitors of all three Pim kinase isoforms. nih.gov

Aurora Kinases: The indazole scaffold has been successfully employed to develop inhibitors of Aurora kinases. nih.gov Docking studies reveal that the indazole core binds effectively to the hinge residues (Ala213 and Glu211) of Aurora kinase A. nih.gov

Syk: The indazole moiety is present in potent inhibitors of Spleen Tyrosine Kinase (Syk). For example, the clinical candidate GS-9973 (Entospletinib) is a selective Syk inhibitor that incorporates a 6-yl-1H-indazole group, underscoring the utility of this scaffold for targeting Syk. nih.gov

Other Kinases: The versatile indazole scaffold has also been integrated into inhibitors for other kinases such as Akt (Protein Kinase B) and Rho-associated coiled-coil kinases (ROCKs), demonstrating its broad applicability in kinase inhibitor design. nih.govsigmaaldrich.com

Enzymatic Inhibition Studies (IC₅₀, Kᵢ Determination)

Enzymatic assays have quantified the inhibitory potency of various indazole analogues. While specific data for this compound is not available, the data from closely related compounds provide a strong rationale for its potential activity. Potent FGFR1 inhibitors with a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole core have been identified, with IC₅₀ values in the nanomolar range. Similarly, indazole-based Aurora kinase inhibitors have demonstrated IC₅₀ values below 1 µM.

Below are interactive tables summarizing the enzymatic activity of representative indazole analogues against key protein kinase targets.

| Compound | Target Kinase | Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide | FGFR1 | 69.1 nM (IC₅₀) | nih.gov |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 | 30.2 nM (IC₅₀) | nih.gov |

| Indazole derivative with acryloyl moiety | Aurora Kinase | 0.79 µM (IC₅₀) | nih.gov |

| Indazole-pyridine analogue | Akt | 0.16 nM (Kᵢ) | sigmaaldrich.com |

Inhibition of Other Biomolecules (e.g., IDO1, MAO, Rho Kinase, Cyclooxygenase enzymes, PDE4B)

The indazole scaffold is a versatile pharmacophore that has been incorporated into inhibitors targeting a wide array of biomolecules beyond primary kinase targets. Analogues of this compound have demonstrated inhibitory activity against enzymes implicated in immune regulation, neurotransmitter metabolism, cellular signaling, and inflammation.

Indoleamine-2,3-dioxygenase 1 (IDO1): IDO1 is a key enzyme in tryptophan metabolism and is a target for cancer immunotherapy due to its role in mediating immune suppression. Several studies have identified 1H-indazole derivatives as potent IDO1 inhibitors. For instance, a series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated for dual inhibitory activity against IDO1 and tryptophan 2,3-dioxygenase (TDO). nih.gov One of the most potent compounds in this series, compound 35 , which features a methyl benzoxadiazole moiety, displayed an IC50 value of 0.74 µM for IDO1 in enzymatic assays and 1.37 µM in HeLa cells. nih.gov This compound also effectively decreased the expression of IDO1 induced by INFγ in a concentration-dependent manner. nih.gov Another study highlighted a 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol derivative with an IC50 value of 5.3 μM against IDO1, underscoring the importance of substitutions at the C4 and C6 positions of the indazole ring for inhibitory activity. mdpi.com

Monoamine Oxidase (MAO): The MAO enzymes are crucial for the metabolism of neurotransmitter amines, and their inhibition is a therapeutic strategy for neuropsychiatric and neurodegenerative disorders. researchgate.net Indazole derivatives have emerged as particularly potent and selective inhibitors of MAO-B. A study of C5- and C6-substituted indazoles revealed that all tested compounds inhibited human MAO-B with submicromolar IC50 values, with C5-substituted analogues being especially potent (IC50 range = 0.0025–0.024 µM). researchgate.net Furthermore, indazole-5-carboxamides have been developed as highly potent, selective, and reversible MAO-B inhibitors. nih.govsemanticscholar.org For example, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide demonstrated an IC50 of 0.386 nM for human MAO-B, with over 25,000-fold selectivity against MAO-A. semanticscholar.org

Rho Kinase (ROCK): Rho kinase is a serine/threonine kinase that plays a significant role in cellular functions like smooth muscle contraction and is a target for cardiovascular diseases. nih.gov Indazole-based compounds have been successfully developed as ROCK inhibitors. Lead optimization of a 5-nitro-1H-indazole-3-carbonitrile compound (IC50 = 6.7 μM) led to the discovery of significantly more potent N-substituted prolinamido indazole analogues. nih.gov Specifically, compounds 4a and 4b from this series exhibited IC50 values of 0.27 μM and 0.17 μM, respectively, representing a 24- and 39-fold increase in activity. nih.gov Another series of dihydropyridone indazole amides were also identified as potent and selective ROCK1 inhibitors, demonstrating the utility of the indazole scaffold in this area. acs.org

Cyclooxygenase (COX) Enzymes: COX enzymes are key mediators of inflammation through the synthesis of prostaglandins. Certain indazole derivatives have been shown to inhibit these enzymes, particularly the inducible COX-2 isoform. One study demonstrated that indazole and its derivatives, 5-aminoindazole and 6-nitroindazole, exhibited concentration-dependent inhibition of COX-2, with IC50 values of 23.42 µM, 12.32 µM, and 19.22 µM, respectively. nih.gov In silico docking studies have also supported the interaction of 1H-indazoles carrying difluorophenyl and other aryl groups with the COX-2 active site. pnrjournal.comtandfonline.com The analgesic action of some indazole analogues is believed to be mediated through the inhibition of the cyclooxygenase pathway. biotech-asia.org

Phosphodiesterase 4B (PDE4B): PDE4 enzymes are involved in regulating intracellular secondary messengers, and their inhibition is a strategy for treating inflammatory diseases. While information on direct inhibition by indazole derivatives is emerging, structurally related azaindazole analogues have been identified as novel PDE4 inhibitors. bohrium.comacs.org A series of pyridazinone derivatives bearing an indole moiety (a related nitrogen-containing heterocycle) showed that a more planar structure resulted in better interaction with the PDE4B active site, leading to a more pronounced inhibitory effect. nih.gov One such compound demonstrated an IC50 of 251 nM against PDE4B. nih.gov

Cellular and Molecular Mechanisms of Action Studies

Analogues based on the indazole scaffold have demonstrated significant cytotoxic and antiproliferative activity across a variety of human cancer cell lines. The specific substitutions on the indazole ring system play a critical role in determining the potency and cancer cell line selectivity of these compounds.

For example, an indazole analogue of the histone deacetylase inhibitor Vorinostat, where a p-methoxy-phenyl group was substituted, showed antiproliferative activity comparable to the parent drug against human breast (MCF-7), colon (HCT116), and cervical (HeLa) cancer cell lines. healthinformaticsjournal.com Another study detailed the synthesis of novel indazole analogues based on arylboranes, which were evaluated for their anticancer activity. Compounds from this series, such as 3j and 3c , were tested against colon (HT-29) and breast (MDA-MB-231) cancer cell lines, showing their potential as cytotoxic agents. researchgate.net Furthermore, a series of 3-amino-1H-indazole derivatives were synthesized and evaluated, with compound W24 exhibiting broad-spectrum antiproliferative activity against four different cancer cell lines with IC50 values ranging from 0.43 to 3.88 µM. nih.gov

The table below summarizes the in vitro cytotoxic activity of selected indazole analogues against various human cancer cell lines.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 3-amino-1H-indazole (W24 ) | HT-29 (Colon) | 3.88 | nih.gov |

| 3-amino-1H-indazole (W24 ) | MCF-7 (Breast) | 2.56 | nih.gov |

| 3-amino-1H-indazole (W24 ) | A-549 (Lung) | 2.01 | nih.gov |

| 3-amino-1H-indazole (W24 ) | HGC-27 (Gastric) | 0.43 | nih.gov |

This table is interactive. Click on the headers to sort the data.

A primary mechanism through which indazole analogues exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. This process is often accompanied by cell cycle arrest at specific checkpoints, preventing cancer cells from proliferating.

Studies on the 3-amino-1H-indazole derivative W24 revealed that it induces G2/M cell cycle arrest in HGC-27 gastric cancer cells. nih.gov This cell cycle blockade is associated with the regulation of key proteins such as Cyclin B1. Furthermore, W24 was found to induce apoptosis by modulating the expression of the pro-apoptotic protein BAD and the anti-apoptotic protein Bcl-xL. nih.gov The induction of apoptosis by indazole analogues often involves the activation of caspases, which are the executioner enzymes of the apoptotic pathway. For instance, a related heterocyclic compound was shown to trigger notable increases in the levels of cleaved PARP and cleaved caspase-8, confirming the activation of the caspase cascade. nih.gov Another study demonstrated that a synthetic compound induced apoptosis in melanoma cells, and this effect was significantly inhibited by a pan-caspase inhibitor, z-VAD-fmk, indicating a caspase-dependent mechanism. bmbreports.org

The antitumor activity of indazole derivatives is frequently linked to their ability to interfere with critical cellular signaling pathways that are often dysregulated in cancer.

PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. nih.govmdpi.com A series of 3-amino-1H-indazole derivatives has been specifically developed to target this pathway. nih.gov The potent compound W24 from this series was shown to inhibit the phosphorylation of key pathway components including PI3K, AKT, and mTOR in HGC-27 cells. nih.gov Indazole-based compounds have also been reported as selective inhibitors of Akt, a key kinase in this signaling cascade. researchgate.net

Hypoxia-Inducible Factor-1 (HIF-1) Pathway: HIF-1 is a transcription factor that plays a crucial role in the adaptation of tumor cells to hypoxic (low oxygen) environments, promoting angiogenesis and cell survival. nih.gov Inhibition of the HIF-1 pathway is a promising anticancer strategy. Indazole derivatives have been shown to modulate this pathway. For example, the 3-amino-1H-indazole derivative W24 was found to reduce the mRNA expression levels of HIF-1α. nih.gov A separate class of related indenopyrazole compounds was discovered to be potent inhibitors of HIF-1 transcriptional activity. One such compound, 2l , inhibited the hypoxia-induced activity with an IC50 value of 0.014 µM, acting downstream of HIF-1α protein accumulation and its dimerization with HIF-1β. nih.gov

Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial agents. acs.orgnih.gov The indazole scaffold has served as a foundation for the development of a novel class of DNA gyrase B (GyrB) inhibitors, which act by blocking the ATPase activity of the enzyme. acs.orgnih.gov

In Silico Approaches to SAR and Mechanism Elucidation

Computational, or in silico, methods are integral to the discovery and optimization of indazole-based inhibitors. Techniques such as molecular docking and molecular dynamics simulations provide critical insights into the binding modes of these compounds and help rationalize their structure-activity relationships (SAR).

Molecular docking has been widely used to predict the binding affinity and orientation of indazole derivatives within the active sites of their target proteins. For instance, docking studies guided the design of indazole-based inhibitors for Unc-51-Like Kinase 1 (ULK1), a key regulator of autophagy. nih.gov These studies predicted that adding an amino group at the 3-position of the indazole ring would provide an additional hydrogen bond with the kinase hinge region, a prediction that led to the development of inhibitors with IC50 values below 50 nM. nih.gov Similarly, the docking of newly synthesized indazole analogues into the active site of their target (PDB ID: 2ZCS) revealed high binding energies and identified key interactions with amino acid residues like Tyr248 and Arg171, helping to explain their cytotoxic activity. researchgate.net

In the context of MAO-B inhibitors, computational docking studies have provided a rationale for the high potency of small indazole- and indole-carboxamides. semanticscholar.org For COX-2 inhibitors, docking has been used to investigate the interactions of 1H-indazoles with the enzyme, confirming that various substituted derivatives are well-accommodated within the active site. pnrjournal.comtandfonline.com These in silico approaches are invaluable for rational drug design, allowing for the prioritization of synthetic targets and the elucidation of molecular mechanisms of action.

Molecular Docking Studies for Protein-Ligand Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. calameo.com This technique is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand within the active site of a protein target. The analysis provides insights into the molecular basis of the ligand's activity, guiding rational drug design.

The process involves computationally placing a ligand, such as an indazole derivative, into the binding site of a target protein. A scoring function is then used to estimate the binding energy, with lower energy scores generally indicating a more stable protein-ligand complex. Post-docking analysis identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's active site.

For indazole analogues, molecular docking studies have been performed to predict their efficacy against various protein targets. For instance, studies on different indazole derivatives have revealed interactions with key amino acid residues in cancer-related proteins. nih.govresearchgate.net One study on 3-amine/alkoxy substituted 5-azaindazoles showed binding interactions with active site amino acids such as LEU43, GLN109, and LYS140 in the Pheripheral Benzodiazepine Receptor (PBR). jocpr.com Another compound from the same study, N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine, exhibited a very high bonding interaction with GLN72 and HIS73 in the MDM2 receptor, with a binding energy of -359.20 kcal/mol. jocpr.com

While specific docking data for this compound is not prominently available, the principles can be illustrated using data from analogous compounds. The following table presents representative findings from docking studies of various indazole derivatives against their respective protein targets.

| Compound/Analogue | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|---|

| Indazole Analogue 3j | Anticancer Target (2ZCS) | -7.45 | Tyr248, Lys273, Val268, Arg171 |

| Indazole Analogue 3c | Anticancer Target (2ZCS) | -6.80 | Tyr248, Lys273, Val268, Arg171 |

| Indazole Derivative 8v | Renal Cancer Target (6FEW) | -9.5 | ASP784, LYS655, ILE675, MET699 |

| Indazole Derivative 8w | Renal Cancer Target (6FEW) | -9.4 | ASP784, LYS655, ILE675, HIS764 |

| Indazole Derivative 8y | Renal Cancer Target (6FEW) | -9.3 | ASP784, LYS655, ILE675, LEU679 |

This table presents data for indazole analogues to illustrate the typical outputs of molecular docking studies. The data does not represent the specific compound this compound.

Virtual Screening and Ligand-Based Drug Design Principles

Virtual screening (VS) is a computational strategy used in drug discovery to search large databases of small molecules to identify structures that are most likely to bind to a drug target. nih.gov When the three-dimensional structure of the target protein is not available, researchers rely on ligand-based drug design (LBDD). calameo.com This approach is founded on the principle that molecules with similar structures or properties often exhibit similar biological activities.

LBDD utilizes a set of known active ligands for a target of interest to build a model that defines the key structural characteristics required for activity. A primary tool in LBDD is pharmacophore modeling. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

The process involves these steps:

Selection of a training set: A group of molecules with known high binding affinity to the target is selected.

Pharmacophore model generation: The common chemical features of the training set molecules are identified and spatially mapped to create a 3D pharmacophore model.

Database screening: This model is then used as a 3D query to screen large virtual libraries of compounds.

Hit filtering: Compounds from the library that match the pharmacophore model are identified as "hits." These hits are often subjected to further filtering based on drug-likeness criteria, such as Lipinski's rule of five, and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to prioritize the most promising candidates for synthesis and biological testing.

For a compound like this compound, if it were part of a set of active indazole analogues, its key features—the indazole core, the hydroxyl group, and the two chlorine atoms—would contribute to the generation of a pharmacophore model to find novel compounds with potentially similar or improved activity.

Structure-Guided Drug Design Principles

In contrast to ligand-based methods, structure-guided drug design (SGDD), also known as structure-based drug design (SBDD), relies on the known 3D structure of the target protein. This information, typically obtained from X-ray crystallography or NMR spectroscopy, allows for the rational design and optimization of ligands. SGDD is an iterative process aimed at improving the potency and selectivity of a compound by understanding its specific interactions within the protein's binding pocket. nih.govnih.gov

The cycle of SGDD typically involves:

Determining the 3D structure: The structure of the target protein, often in a complex with an initial hit or lead compound (like an indazole derivative), is determined.

Analyzing interactions: Computational tools, including molecular docking, are used to analyze the precise binding mode and the key interactions between the ligand and the protein.

Rational design: Based on the interaction analysis, medicinal chemists design modifications to the ligand's structure. The goal is to enhance favorable interactions (e.g., by adding a functional group to form a new hydrogen bond) or to remove unfavorable steric clashes.

Synthesis and biological evaluation: The newly designed analogues are synthesized and tested for their biological activity.

Iterative optimization: The most potent compounds are then co-crystallized with the target protein, and the cycle is repeated. This iterative process allows for the progressive refinement of the ligand, leading to compounds with significantly improved pharmacological profiles.

Several studies have successfully employed this strategy to develop potent indazole-based inhibitors. For example, structure-guided design has been used to optimize 1H-indazole amide derivatives as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov Similarly, this approach was used to develop mutant-selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) by systematically optimizing 1H-indazole analogues. nih.gov These examples underscore the power of SGDD in transforming initial hits into highly potent and selective drug candidates by leveraging detailed structural knowledge of the protein-ligand complex. researchgate.net

Identification and Validation of Biological Targets for 5,6 Dichloro 1h Indazol 4 Ol Activity

Experimental Methodologies for Target Identification

The initial step in characterizing the biological activity of a compound like 5,6-Dichloro-1H-indazol-4-ol involves identifying its molecular binding partners within the complex cellular environment. Several powerful experimental techniques are at the forefront of this endeavor.

Affinity-Based Proteomics and Chemoproteomics

Affinity-based proteomics is a powerful approach for identifying protein targets of a small molecule. This technique typically involves immobilizing a derivative of this compound onto a solid support, such as beads. This "bait" is then incubated with a cellular lysate. Proteins that bind to the compound are "pulled down" and subsequently identified using mass spectrometry.

Chemoproteomics expands on this by using chemical probes that can covalently bind to their targets. These probes, derived from this compound, would allow for the capture and identification of interacting proteins, even those with weaker or transient binding affinities.

Thermal Proteome Profiling (TPP) and Other Mass Spectrometry-Based Methods

Thermal Proteome Profiling (TPP) is a method that can identify drug targets in a cellular context without the need for chemical modification of the compound. The principle behind TPP is that the binding of a ligand, such as this compound, can alter the thermal stability of its target protein. In a typical TPP experiment, cells are treated with the compound and then subjected to a range of temperatures. The aggregated proteins at each temperature are separated from the soluble ones, and the remaining soluble proteins are quantified using mass spectrometry. A shift in the melting temperature of a protein in the presence of the compound indicates a direct interaction.

Other mass spectrometry-based methods can also be employed to study the interactions of this compound with biomolecules, providing insights into both covalent and noncovalent binding events.

Computational Methods for Target Prediction

In parallel with experimental approaches, computational methods play a crucial role in predicting potential biological targets for novel compounds. These in silico techniques can significantly narrow down the list of candidate targets for experimental validation.

For this compound, a ligand-based approach would involve comparing its chemical structure to databases of known bioactive molecules. Similarities in structure can suggest similar biological targets. Structure-based methods, on the other hand, would involve docking simulations of this compound into the three-dimensional structures of known protein targets to predict binding affinity and mode.

| Computational Approach | Description | Potential Application for this compound |

| Ligand-Based Methods | Compares the chemical structure of the query compound to libraries of compounds with known biological activities. | Identify potential targets by finding known drugs or bioactive molecules with similar structural features. |

| Structure-Based Methods | Docks the 3D structure of the compound into the binding sites of known protein targets to predict binding affinity. | Predict interactions with specific protein families, such as kinases or G-protein coupled receptors. |

| Machine Learning Models | Utilizes algorithms trained on large datasets of compound-target interactions to predict novel interactions. | Predict the probability of interaction with a wide range of biological targets based on its chemical properties. |

Confirmation of On-Target and Off-Target Interactions

Following the identification of potential targets through experimental and computational screening, the next critical step is to confirm these interactions and distinguish between on-target (therapeutically relevant) and off-target (potentially leading to side effects) binding.

This validation process involves a suite of biophysical and biochemical assays. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on the binding affinity and kinetics of the interaction between this compound and its putative target protein.

Development of Robust Biochemical and Cellular Assays for Target Engagement and Pathway Activity

Once a primary target is confirmed, the focus shifts to understanding the functional consequences of this interaction. This requires the development of specific and reliable assays.

Biochemical assays are designed to measure the direct effect of this compound on the activity of its purified target protein. For example, if the target is an enzyme, an enzymatic assay would be developed to measure the inhibition or activation of the enzyme in the presence of the compound.

Cellular assays are then employed to assess the effect of the compound on the target within a living cell. These assays can measure target engagement, for instance, by using cellular thermal shift assays (CETSA), or by quantifying downstream signaling events that are modulated by the target's activity. This provides crucial information on whether the compound can access its target in a cellular environment and exert a biological effect.

| Assay Type | Purpose | Example for this compound |

| Biochemical Assay | To measure the direct effect of the compound on the purified target protein. | An in vitro kinase assay to determine if the compound inhibits the phosphorylation activity of a specific kinase. |

| Cellular Assay | To assess the effect of the compound on the target and its downstream pathways in a cellular context. | A cell-based reporter assay to measure the modulation of a transcription factor's activity downstream of the target. |

The systematic application of these methodologies will be instrumental in elucidating the precise mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.

Applications and Future Research Directions for 5,6 Dichloro 1h Indazol 4 Ol

The 5,6-Dichloro-1H-indazol-4-ol Scaffold as a Lead Compound for Therapeutic Development

A lead compound in drug discovery is a chemical starting point that exhibits promising therapeutic activity and can be chemically modified to enhance its potency, selectivity, and pharmacokinetic properties. The this compound scaffold possesses several characteristics that make it an attractive candidate for development as a lead compound.

The indazole nucleus itself is present in numerous FDA-approved drugs, highlighting its biocompatibility and favorable drug-like properties. For instance, pazopanib and axitinib are indazole-containing kinase inhibitors used in cancer therapy. The dichloro substitution on the benzene (B151609) ring of this compound is a feature seen in other potent bioactive molecules. For example, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers nih.gov. The chlorine atoms can enhance binding affinity to target proteins through halogen bonding and can also modulate the compound's metabolic stability and lipophilicity.

The hydroxyl group at the 4-position offers a crucial site for chemical modification. This functional group can act as both a hydrogen bond donor and acceptor, potentially anchoring the molecule within the active site of a biological target. Furthermore, it provides a handle for synthetic chemists to introduce a wide variety of substituents to explore the structure-activity relationship (SAR) and optimize the compound's pharmacological profile.

The development of this compound as a lead compound would involve synthesizing a library of analogues with modifications at the hydroxyl group and potentially at the nitrogen atoms of the indazole ring. These derivatives would then be screened against a panel of biological targets to identify initial "hits" for further optimization.

Exploration of Novel Biological Targets for Indazole Derivatives

The indazole scaffold has demonstrated a remarkable ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.govnih.gov This versatility suggests that derivatives of this compound could be explored for their activity against both established and novel therapeutic targets.

Established Targets for Indazole Derivatives:

| Target Class | Examples | Therapeutic Area |

| Kinases | FGFR, VEGFR, c-Kit, PDGFR | Cancer |

| G-protein coupled receptors (GPCRs) | 5-HT3 | Nausea and vomiting |

| Enzymes | p38 MAP kinase, ROCK | Inflammation, Cardiovascular disease |

Potential Novel Targets:

Given the structural features of this compound, several emerging target classes could be of interest for screening and development:

Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and methyltransferases, are increasingly recognized as important drug targets in cancer and other diseases. The indazole scaffold has shown potential in modulating these targets.

Protein-Protein Interactions (PPIs): Disrupting pathological protein-protein interactions is a challenging but promising therapeutic strategy. The rigid bicyclic structure of the indazole core could serve as a platform to design molecules that can effectively interfere with these interactions.

RNA Targets: Directly targeting RNA with small molecules is a rapidly advancing field. The planar aromatic system of the indazole ring could potentially intercalate into or bind to specific RNA structures, offering a novel mechanism of action.

The exploration of these novel targets would require high-throughput screening of a diverse library of this compound derivatives against a wide range of assays.

Challenges and Opportunities in Rational Drug Design and Optimization of the Scaffold

The rational design and optimization of the this compound scaffold present both challenges and significant opportunities for medicinal chemists.

Challenges:

Regioselectivity: The indazole ring has two nitrogen atoms, and chemical modifications can occur at either position, leading to the formation of different isomers (N1 and N2). Controlling this regioselectivity during synthesis can be challenging and requires careful selection of reaction conditions and protecting groups.

Solubility: The planar, aromatic nature of the indazole core, coupled with the lipophilic chlorine atoms, may lead to poor aqueous solubility, which can hinder bioavailability.

Off-Target Effects: The promiscuity of the indazole scaffold, while beneficial for exploring new targets, can also lead to off-target effects and potential toxicity.

Opportunities:

Structure-Activity Relationship (SAR) Studies: The functional groups on this compound provide clear vectors for chemical modification. Systematic SAR studies, where each part of the molecule is altered to understand its contribution to biological activity, can guide the optimization process. For example, modifying the substituent on the hydroxyl group can significantly impact potency and selectivity.

Fragment-Based Drug Discovery (FBDD): The indazole core can be considered a large fragment. In FBDD, small molecular fragments are screened for weak binding to a target, and then grown or linked together to create a more potent lead compound. The this compound scaffold could be used as a starting point in an FBDD campaign.

Bioisosteric Replacement: The chlorine atoms and the hydroxyl group can be replaced with other chemical groups that have similar steric and electronic properties (bioisosteres). This strategy can be used to fine-tune the compound's properties, such as its metabolic stability or binding affinity.

Integration of Artificial Intelligence and Machine Learning in Scaffold Optimization and Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and offers powerful tools for the optimization of the this compound scaffold. nih.govnih.gov

Predictive Modeling:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can be used to build QSAR models that correlate the chemical structures of indazole derivatives with their biological activities. nih.gov These models can then be used to predict the activity of virtual compounds before they are synthesized, saving time and resources.

ADMET Prediction: AI-powered tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules. frontiersin.org By predicting these properties early in the drug discovery process, researchers can prioritize compounds with a higher likelihood of success in clinical trials.

Scaffold Optimization and de novo Design:

Generative Models: Generative AI models can design novel indazole derivatives with desired properties. technologynetworks.com By learning from existing data on active indazole compounds, these models can generate new molecular structures that are predicted to be potent and selective for a specific target.

In Silico Screening: AI can be used to perform virtual screening of large compound libraries to identify molecules that are likely to bind to a specific target. nih.govfrontiersin.org This can significantly accelerate the hit identification process. For example, in silico high-throughput screening has been successfully used to identify indazole-derived inhibitors of ULK1, a kinase involved in autophagy. nih.gov

The application of AI and ML to the this compound scaffold can facilitate a more data-driven and efficient approach to drug design. By building predictive models and using generative algorithms, researchers can explore a vast chemical space and identify promising drug candidates with greater speed and accuracy.

Q & A